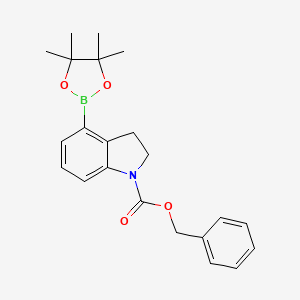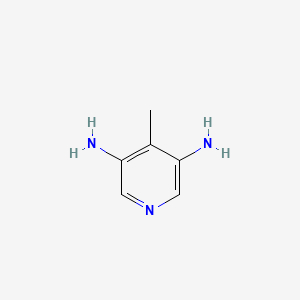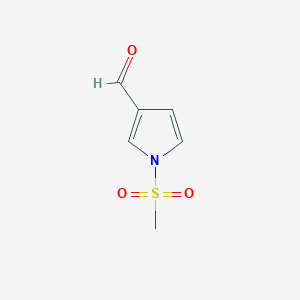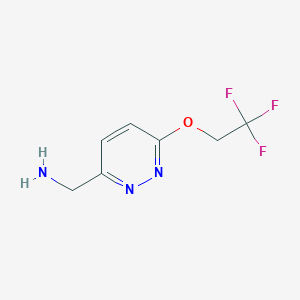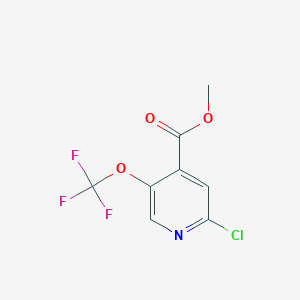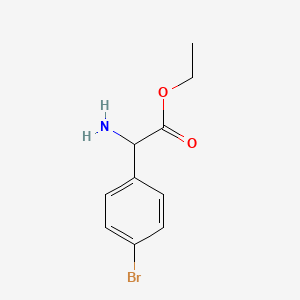
Ethyl 2-amino-2-(4-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid and contains both an amino group and a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(4-bromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the para position of the phenyl ring. The resulting ethyl 2-bromo-2-(4-bromophenyl)acetate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the bromination and amination steps can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: Ammonia or primary amines under basic conditions.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution: Ethyl 2-amino-2-(4-hydroxyphenyl)acetate.
Oxidation: Ethyl 2-nitro-2-(4-bromophenyl)acetate.
Coupling: Biaryl derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-2-(4-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-2-(4-bromophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 2-amino-2-(4-fluorophenyl)acetate: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Ethyl 2-amino-2-(4-methylphenyl)acetate: The presence of a methyl group instead of a halogen atom affects its steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenylacetic acid derivatives.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-bromophenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 |
InChI Key |
KOMXYBRWLYHUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


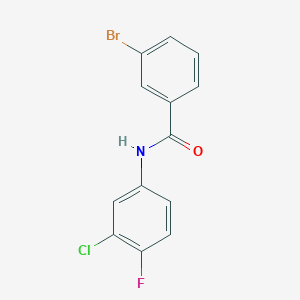


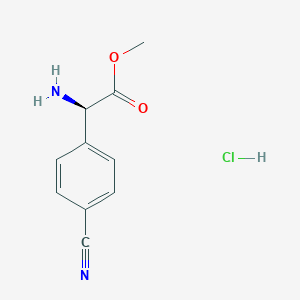

![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
